Palmitoyl tetrapeptide-10
Overview
Description
Palmitoyl tetrapeptide-10 is a bio-harmonical peptide known for its holistic activity in the epidermis, promoting a natural glowy look. It preserves skin transparency by inducing the chaperone protein alpha-crystallin, which provides transparency and radiance to the skin . This compound is widely used in modern skincare products for its illuminating and anti-aging effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl tetrapeptide-10 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Deprotection of the amino acid side chains: using trifluoroacetic acid.
Cleavage of the peptide from the resin: using a mixture of trifluoroacetic acid, water, and scavengers.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl tetrapeptide-10 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, which can enhance or diminish the peptide’s activity .
Scientific Research Applications
Palmitoyl tetrapeptide-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular communication and protein regulation.
Medicine: Explored for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in cosmetic formulations for its anti-aging and skin-brightening effects
Mechanism of Action
Palmitoyl tetrapeptide-10 exerts its effects by inducing the chaperone protein alpha-crystallin, which maintains protein homeostasis in the skin. This protein helps in controlling protein synthesis, conformation, degradation, and aggregation, leading to improved skin transparency and radiance . The peptide also promotes natural desquamation processes, regulating the rate of epidermis renewal and keratinocyte maturation .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-wrinkle properties and ability to stimulate collagen synthesis.
Palmitoyl tripeptide-1: Enhances skin firmness and reduces inflammation.
Acetyl hexapeptide-8: Offers Botox-like effects by inhibiting muscle contractions that cause wrinkles.
Uniqueness
Palmitoyl tetrapeptide-10 is unique in its ability to induce alpha-crystallin, providing a holistic approach to skin transparency and radiance. Its soft-polish effect reveals a uniform glow, making it distinct from other peptides that primarily focus on anti-wrinkle or collagen-boosting effects .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N6O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-27-36(49)44-33(25-19-21-28-42)38(50)47-37(31(2)48)40(52)46-35(30-32-23-16-15-17-24-32)39(51)45-34(41(53)54)26-20-22-29-43/h15-17,23-24,31,33-35,37,48H,3-14,18-22,25-30,42-43H2,1-2H3,(H,44,49)(H,45,51)(H,46,52)(H,47,50)(H,53,54)/t31-,33+,34+,35+,37+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMXBAGNZCOHW-JPZUFNMASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887140-79-6 | |
Record name | Palmitoyl tetrapeptide-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887140796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYL TETRAPEPTIDE-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6H1PKC05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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